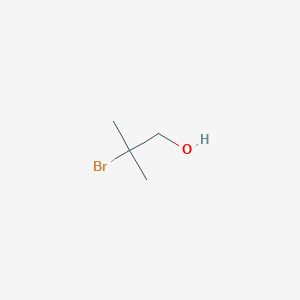

2-Bromo-2-methylpropan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-methylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrO/c1-4(2,5)3-6/h6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPDAQGFJMQNBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55376-31-3 | |

| Record name | 2-bromo-2-methylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-2-methylpropan-1-ol (CAS: 55376-31-3) for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-2-methylpropan-1-ol (CAS number: 55376-31-3), a versatile building block with significant potential in medicinal chemistry and drug development. This document details the physicochemical properties, synthesis, and key reactions of this compound. A significant focus is placed on its application as a precursor in the synthesis of naphthol-phenylboronic acid esters, a class of compounds that has demonstrated promising antitumor activity. Detailed, adaptable experimental protocols for the synthesis of this compound and its subsequent utilization in the preparation of these biologically active molecules are provided. Furthermore, this guide elucidates the proposed mechanism of action for the targeted delivery of these compounds to cancer cells via the interaction of the phenylboronic acid moiety with sialic acid residues overexpressed on tumor cell surfaces.

Introduction

This compound is a bifunctional organic molecule containing both a tertiary alkyl bromide and a primary alcohol. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, allowing for a variety of chemical transformations. The tertiary bromide provides a site for nucleophilic substitution, while the primary alcohol can be involved in esterifications, etherifications, or oxidations. A particularly noteworthy application of this compound is in the synthesis of complex molecules with therapeutic potential, such as naphthol-phenylboronic acid esters, which are being investigated for their antitumor properties.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 55376-31-3 |

| Molecular Formula | C₄H₉BrO |

| Molecular Weight | 153.02 g/mol [2] |

| IUPAC Name | This compound[2] |

| Physical Form | Liquid or Solid or Semi-solid or lump |

| Purity | Typically ≥97% |

| Storage Temperature | Sealed in dry, store in freezer, under -20°C |

Synthesis and Experimental Protocols

While specific, detailed protocols for the synthesis of this compound are not extensively reported in peer-reviewed literature, a plausible and efficient method is the synthesis from the corresponding alkene, 2-methylpropene, via a bromohydrin formation reaction. This reaction proceeds with high regioselectivity, following Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon and the bromine to the less substituted one is not the case here, as the hydroxyl group is already present in the desired product's precursor in the proposed synthesis from 2,2-dimethyloxirane. An alternative and more direct route involves the ring-opening of 2,2-dimethyloxirane.

Proposed Synthesis of this compound from 2-Methylpropene

This protocol is adapted from general procedures for bromohydrin formation from alkenes.

Experimental Protocol:

-

Materials: 2-methylpropene, N-Bromosuccinimide (NBS), Dimethyl sulfoxide (B87167) (DMSO), water, diethyl ether, saturated aqueous sodium bicarbonate solution, saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve N-Bromosuccinimide (1.0 eq) in a 1:1 mixture of DMSO and water.

-

Cool the mixture to 0 °C in an ice bath.

-

Bubble 2-methylpropene gas (1.2 eq) through the solution with vigorous stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.

-

Chemical Reactions and Applications in Drug Development

The presence of both a tertiary bromide and a primary alcohol allows for a range of chemical transformations. The tertiary bromide is susceptible to nucleophilic substitution reactions, potentially via an Sₙ1 mechanism due to the stability of the resulting tertiary carbocation. The primary alcohol can undergo esterification or etherification reactions.

A key application of this compound is in the synthesis of naphthol-phenylboronic acid esters, which have shown potential as antitumor agents.[1] The synthesis involves the reaction of this compound with a naphthol derivative and a phenylboronic acid.

Proposed Synthesis of a Naphthol-Phenylboronic Acid Ester

This protocol is a generalized procedure based on standard esterification and boronic ester formation reactions.

Experimental Protocol:

-

Materials: this compound, 2-Naphthol, 4-Formylphenylboronic acid, Dean-Stark apparatus, toluene, p-toluenesulfonic acid (catalyst), triethylamine (B128534), anhydrous magnesium sulfate.

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stirrer, add 2-Naphthol (1.0 eq), 4-Formylphenylboronic acid (1.0 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Reflux the mixture, azeotropically removing water, until no more water is collected.

-

Cool the reaction mixture to room temperature and add this compound (1.1 eq) and triethylamine (1.2 eq).

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired naphthol-phenylboronic acid ester.

-

Mechanism of Action: Targeting Cancer Cells

Phenylboronic acid and its derivatives are known to interact with diols to form boronate esters. This property is exploited for the targeted delivery of therapeutic agents to cancer cells, which often overexpress sialic acid residues on their cell surface glycoproteins.[3][4] Sialic acids contain cis-diol functionalities that can reversibly bind with phenylboronic acid moieties.

The proposed mechanism involves the synthesized naphthol-phenylboronic acid ester acting as a targeting agent. The phenylboronic acid group selectively binds to the sialic acid residues on the surface of cancer cells, leading to an increased local concentration of the cytotoxic naphthol derivative in the vicinity of the tumor.[5][6]

Signaling Pathway Diagram

The following diagram illustrates the proposed targeting mechanism of a naphthol-phenylboronic acid ester to a cancer cell.

Caption: Proposed mechanism of cancer cell targeting.

Experimental Workflows

General Synthesis Workflow

The following diagram outlines the general workflow for the synthesis and purification of a target compound using this compound as a starting material.

Caption: A generalized workflow for synthesis.

Safety and Handling

This compound is a combustible liquid and is harmful if swallowed.[2] It causes skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Table 2: GHS Hazard Information for this compound

| Hazard Statement | Code |

| Combustible liquid | H227 |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Data sourced from PubChem.[2]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. Its utility in the preparation of naphthol-phenylboronic acid esters highlights its importance in the field of drug discovery, particularly in the development of targeted anticancer agents. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this promising area. As with all chemical research, proper safety precautions are paramount when handling this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Self-assembled phenylboronic acid nanomedicine targets sialic acid to synergistically activate ferroptosis via RRM1 suppression and GPX4 Inhibition for precision colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. scribd.com [scribd.com]

Molecular structure of 2-Bromo-2-methylpropan-1-ol

An in-depth guide to the molecular structure, properties, and reactivity of 2-Bromo-2-methylpropan-1-ol, prepared for researchers, scientists, and professionals in drug development.

Introduction

This compound is a bifunctional organic molecule containing both a primary alcohol and a tertiary alkyl halide. Its unique structure makes it a valuable intermediate in organic synthesis. The presence of two distinct functional groups on a compact carbon skeleton allows for a variety of chemical transformations. Notably, it has been identified as a precursor in the preparation of naphthol-phenylboronic acid ester compounds, which have been studied for their potential antitumor activity[1]. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, reactivity, and theoretical spectroscopic profile.

Molecular Structure and Identifiers

The molecular structure of this compound consists of a propane (B168953) backbone with a bromine atom and a methyl group attached to the central carbon (C2), and a hydroxyl group attached to a terminal carbon (C1).

| Identifier | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 55376-31-3 | [2] |

| Molecular Formula | C₄H₉BrO | [2] |

| SMILES | CC(C)(CO)Br | [2] |

| InChI | InChI=1S/C4H9BrO/c1-4(2,5)3-6/h6H,3H2,1-2H3 | [2] |

| InChIKey | PUPDAQGFJMQNBK-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 153.02 g/mol | [2] |

| Exact Mass | 151.98368 Da | [2] |

| Monoisotopic Mass | 151.98368 Da | [2] |

| Topological Polar Surface Area | 20.2 Ų | [2] |

Reactivity and Potential Reaction Mechanisms

The reactivity of this compound is dominated by its two functional groups. The tertiary carbon atom bonded to the bromine atom is sterically hindered and can stabilize a positive charge, making it highly susceptible to unimolecular nucleophilic substitution (Sₙ1) reactions.[3][4][5] This process involves the spontaneous dissociation of the bromide ion to form a stable tertiary carbocation, which is then rapidly attacked by a nucleophile.[5][6]

Proposed Synthesis Workflow

While specific industrial synthesis protocols are not detailed in the available literature, a plausible and chemically logical route for the synthesis of this compound is the acid-catalyzed ring-opening of 2,2-dimethyloxirane (B32121) (isobutylene oxide) with hydrogen bromide (HBr). In this reaction, the protonation of the epoxide oxygen is followed by the attack of the bromide ion at the more substituted carbon, leading to the desired product.

Spectroscopic Analysis and Experimental Protocols

Theoretical Spectroscopic Profile

-

¹H NMR: Three distinct signals are expected:

-

A singlet integrating to 6H for the two equivalent methyl (-CH₃) groups.

-

A singlet integrating to 2H for the methylene (B1212753) (-CH₂-) group adjacent to the hydroxyl group.

-

A broad singlet integrating to 1H for the hydroxyl (-OH) proton, which is exchangeable with D₂O.

-

-

¹³C NMR: Three signals are expected, corresponding to the three unique carbon environments:

-

The quaternary carbon atom bonded to the bromine.

-

The primary carbon of the -CH₂OH group.

-

The carbon atoms of the two equivalent methyl groups.

-

-

Infrared (IR) Spectroscopy: Key absorption bands would include:

-

A broad peak around 3300-3400 cm⁻¹ for the O-H stretch of the alcohol.

-

Peaks in the 2850-2960 cm⁻¹ region for C-H stretching.

-

A strong peak around 1050 cm⁻¹ for the C-O stretch.

-

A peak in the 500-600 cm⁻¹ region for the C-Br stretch.

-

-

Mass Spectrometry:

-

The mass spectrum would show two molecular ion peaks (M⁺ and M+2) of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Common fragmentation patterns would likely include the loss of a bromine radical (•Br) and the loss of the hydroxymethyl radical (•CH₂OH).

-

General Experimental Protocols

The following are generalized methods for obtaining spectroscopic data for a liquid sample like this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 µL of the liquid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition: Optimize the magnetic field homogeneity through shimming. For ¹H NMR, acquire the spectrum over a range of 0-12 ppm. For ¹³C NMR, acquire over a range of 0-220 ppm using a proton-decoupled pulse sequence.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For an Attenuated Total Reflectance (ATR) measurement, place a single drop of the liquid sample directly onto the ATR crystal. For a thin-film measurement, place a small drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect a background spectrum of the empty sample holder (or clean ATR crystal). Then, collect the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Processing: The final absorbance spectrum is automatically generated by ratioing the sample spectrum against the background spectrum.

-

Safety and Handling

Based on its GHS classification, this compound is a hazardous substance that requires careful handling.[2]

| Hazard Code | Description | Classification | Reference |

| H227 | Combustible liquid | Flammable liquids | [2] |

| H302 | Harmful if swallowed | Acute toxicity, oral | [2] |

| H315 | Causes skin irritation | Skin corrosion/irritation | [2] |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation | [2] |

| H335 | May cause respiratory irritation | Specific target organ toxicity | [2] |

Handling Recommendations:

-

Handle in a well-ventilated area or under a chemical fume hood.[7][8]

-

Keep away from heat, sparks, open flames, and other ignition sources.[7][8][9][10]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8]

-

Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[7][8]

-

Store in a cool, dry, well-ventilated area in a tightly sealed container.[8][10]

References

- 1. This compound | 55376-31-3 [chemicalbook.com]

- 2. This compound | C4H9BrO | CID 23458669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Write the mechanism involved in the conversion of 2-bromo-2-methylpropane.. [askfilo.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. sdfine.com [sdfine.com]

- 8. dept.harpercollege.edu [dept.harpercollege.edu]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Spectral Analysis of 2-Bromo-2-methylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2-methylpropan-1-ol is a halogenated alcohol of interest in synthetic organic chemistry and drug discovery. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and structural elucidation. This technical guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and comparative data from its structural isomer, 2-Bromo-2-methylpropane.

This document offers detailed experimental protocols for acquiring high-quality spectral data and includes visualizations of key spectroscopic relationships and workflows to aid in the practical application of this information.

Predicted and Comparative Spectral Data

The following tables summarize the predicted spectral data for this compound and the available experimental data for its isomer, 2-Bromo-2-methylpropane, for comparative purposes.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CH ₂OH | ~3.6 - 3.8 | Singlet | 2H |

| -C(CH₃)₂Br | ~1.4 - 1.6 | Singlet | 6H |

| -CH₂OH | Variable (typically 1.5 - 4.0) | Singlet (broad) | 1H |

Table 2: Experimental ¹H NMR Spectral Data for 2-Bromo-2-methylpropane

| Protons | Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH ₃)₃Br | ~1.80 | Singlet | 9H |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C H₂OH | ~70 - 75 |

| -C (CH₃)₂Br | ~60 - 65 |

| -C(C H₃)₂Br | ~30 - 35 |

Table 4: Experimental ¹³C NMR Spectral Data for 2-Bromo-2-methylpropane

| Carbon | Experimental Chemical Shift (δ, ppm) |

| -C (CH₃)₃Br | ~62.5 |

| -C(C H₃)₃Br | ~36.4 |

Table 5: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H stretch | 3200 - 3600 (broad) | Alcohol |

| C-H stretch | 2850 - 3000 | Alkane |

| C-O stretch | 1000 - 1260 | Primary Alcohol |

| C-Br stretch | 500 - 600 | Alkyl Halide |

Table 6: Experimental IR Absorption Bands for 2-Bromo-2-methylpropane

| Functional Group | Experimental Wavenumber (cm⁻¹) | Description |

| C-H stretch | ~2860 - 2975 | Alkane |

| C-H bend | ~1370 - 1480 | Alkane |

| C-C skeletal | ~1140 - 1255 | Alkane |

| C-Br stretch | ~500 - 750 | Alkyl Halide |

Table 7: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment | Notes |

| 152/154 | [M]⁺ | Molecular ion (presence of Br isotopes) |

| 121/123 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |

| 73 | [M - Br]⁺ | Loss of a bromine radical |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

Table 8: Experimental Mass Spectrometry Fragmentation for 2-Bromo-2-methylpropane

| m/z | Fragment | Notes |

| 136/138 | [M]⁺ | Molecular ion (presence of Br isotopes) |

| 121/123 | [M - CH₃]⁺ | Loss of a methyl group |

| 57 | [C₄H₉]⁺ | Base peak, tert-Butyl cation |

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

A standard protocol for acquiring NMR spectra of small organic molecules like this compound is as follows:

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

Data Acquisition (¹H NMR):

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., a 90° pulse).

-

Set the number of scans (typically 8-16 for good signal-to-noise).

-

Set the relaxation delay (D1) to be at least 1-2 seconds to allow for full relaxation of the protons.

-

-

Data Acquisition (¹³C NMR):

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

A larger number of scans is typically required due to the low natural abundance of ¹³C (e.g., 128-1024 scans).

-

A longer relaxation delay may be necessary for quaternary carbons.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a liquid sample such as this compound, the following FT-IR protocol is recommended:

-

Sample Preparation (Neat Liquid):

-

Place a drop of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film.

-

Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a drop of the sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Ensure the sample compartment is clean and dry.

-

Collect a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Identify and label the major absorption peaks.

-

Electron Ionization Mass Spectrometry (EI-MS)

A general protocol for EI-MS analysis of a small organic molecule is as follows:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

-

Further dilute the sample to a final concentration of 1-10 µg/mL.

-

-

Instrument Setup:

-

The mass spectrometer is typically coupled to a gas chromatograph (GC-MS) for sample introduction and separation.

-

Set the GC oven temperature program to ensure volatilization and separation of the analyte.

-

Set the ion source to electron ionization mode.

-

The standard electron energy is 70 eV.

-

Set the mass analyzer to scan over a relevant m/z range (e.g., 40-400 amu).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

The sample is vaporized, separated on the GC column, and then enters the mass spectrometer's ion source.

-

The mass spectrometer records the mass spectra of the eluting components.

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion (M⁺). Note the characteristic isotopic pattern for bromine-containing fragments (two peaks of roughly equal intensity separated by 2 m/z units).

-

Analyze the fragmentation pattern to identify major fragment ions and deduce the structure of the molecule.

-

Visualizations

Predicted ¹H NMR Coupling for this compound

Caption: Predicted ¹H NMR signaling for this compound.

Predicted Mass Spectrometry Fragmentation of this compound

Caption: Predicted major fragmentation pathways for this compound.

General Experimental Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic analysis of a small molecule.

Synthesis of 2-Bromo-2-methylpropan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of potential synthetic pathways for 2-Bromo-2-methylpropan-1-ol. Due to the limited availability of direct experimental protocols in peer-reviewed literature for this specific compound, this document outlines plausible synthetic strategies based on established organic chemistry principles and analogous reactions. This guide includes proposed experimental methodologies, quantitative data from related syntheses, and visualizations of the reaction pathways to support further research and development.

Introduction

This compound is a halogenated alcohol containing both a tertiary bromide and a primary hydroxyl group. This unique combination of functional groups makes it a potentially valuable building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. The strategic placement of the bromine atom and the hydroxyl group allows for a variety of subsequent chemical transformations, offering access to diverse molecular architectures.

Proposed Synthetic Pathways

Two primary retrosynthetic disconnections are considered the most viable for the synthesis of this compound: the regioselective bromination of a diol and the acid-catalyzed ring-opening of an epoxide.

Pathway 1: Regioselective Bromination of 2-Methyl-1,2-propanediol

This pathway involves the selective bromination of the tertiary hydroxyl group of 2-methyl-1,2-propanediol (isobutylene glycol). The key challenge in this approach is achieving high regioselectivity, favoring the substitution of the tertiary alcohol over the primary alcohol. Generally, tertiary alcohols react faster than primary alcohols under acidic conditions that proceed via a carbocation intermediate.

Reaction Scheme:

Caption: Proposed synthesis of this compound from 2-Methyl-1,2-propanediol.

Pathway 2: Ring-Opening of Isobutylene (B52900) Oxide with Hydrogen Bromide

This approach utilizes the acid-catalyzed ring-opening of isobutylene oxide. In the presence of a Brønsted acid like HBr, the epoxide oxygen is protonated, activating the ring towards nucleophilic attack. For epoxides with a tertiary carbon, the reaction can proceed through a transition state with significant carbocation character at the tertiary center, leading to the attack of the bromide ion at this more substituted position.[1]

Reaction Scheme:

Caption: Proposed synthesis via ring-opening of Isobutylene oxide.

Experimental Protocols (Proposed)

The following are proposed experimental protocols based on analogous reactions found in the literature. These should be considered as starting points and may require optimization.

Protocol for Pathway 1: Regioselective Bromination of 2-Methyl-1,2-propanediol

This protocol is adapted from general procedures for the bromination of alcohols using hydrobromic acid.

Materials:

-

2-Methyl-1,2-propanediol

-

48% Aqueous hydrobromic acid (HBr)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-1,2-propanediol (1.0 eq.) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 48% aqueous hydrobromic acid (1.1 eq.) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the mixture to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol for Pathway 2: Ring-Opening of Isobutylene Oxide with HBr

This protocol is based on general procedures for the acid-catalyzed ring-opening of epoxides.

Materials:

-

Isobutylene oxide

-

Anhydrous hydrogen bromide (HBr) gas or a solution of HBr in a suitable solvent (e.g., acetic acid)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a gas inlet tube

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isobutylene oxide (1.0 eq.) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly bubble anhydrous HBr gas through the solution or add a solution of HBr dropwise with vigorous stirring.

-

Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

The following tables summarize quantitative data from analogous reactions, which can serve as a benchmark for the proposed syntheses.

Table 1: Bromination of Alcohols

| Starting Material | Brominating Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| tert-Butanol | HBr | Concentrated H₂SO₄ | 30-70 | 64-101 s | 91-97 (conversion) | [2] |

| Isobutanol | HBr/H₂SO₄ | Water | 90-95 | 12-16 h | ~43 | [3] |

| Various Alcohols | PPh₃/CBr₄ | Dichloromethane | Room Temp | - | High | [4] |

Table 2: Ring-Opening of Epoxides

| Epoxide | Reagent | Solvent | Temperature (°C) | Product(s) | Observations | Reference |

| 1,2-epoxy-1-methylcyclohexane | HBr | - | Room Temp | trans-2-bromo-2-methylcyclohexanol | Attack at the tertiary carbon | [1] |

| Isobutylene oxide | Various potassium salts / 18-crown-6 | Tetrahydrofuran | Room Temp | Polyether-monols or -diols | Anionic polymerization | [5] |

| Isobutylene oxide | H₃O⁺ | Water | Room Temp | 2-methyl-1,2-propanediol | Acid-catalyzed hydrolysis | [6] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the proposed synthetic pathways and a general experimental workflow.

Caption: Comparative workflow for the proposed synthesis pathways.

Caption: A generalized workflow for chemical synthesis and purification.

Conclusion

The synthesis of this compound can be approached through several plausible routes, with the regioselective bromination of 2-methyl-1,2-propanediol and the acid-catalyzed ring-opening of isobutylene oxide being the most promising. The provided protocols, derived from analogous transformations, offer a solid foundation for further experimental investigation. Researchers should be mindful of potential side reactions, such as the formation of isomeric byproducts or polymerization, and may need to optimize reaction conditions to achieve the desired product with high yield and purity. This technical guide serves as a valuable resource for scientists engaged in the synthesis of novel chemical entities for drug discovery and development.

References

- 1. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. CN102875322A - Method for preparing 2-bromo-2-methylpropane by brominating tert-butyl alcohol through microchannel reactor - Google Patents [patents.google.com]

- 3. 1-Bromo-2-methylpropane synthesis - chemicalbook [chemicalbook.com]

- 4. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 5. real.mtak.hu [real.mtak.hu]

- 6. orgosolver.com [orgosolver.com]

An In-depth Technical Guide to the Formation of 2-Bromo-2-methylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of formation for 2-Bromo-2-methylpropan-1-ol, a vicinal halohydrin of interest in organic synthesis. The primary synthetic route detailed is the acid-catalyzed ring-opening of 2,2-dimethyloxirane (B32121). This document outlines the underlying reaction mechanism, provides representative experimental protocols, and presents relevant physicochemical and spectroscopic data. The information is intended to be a valuable resource for professionals engaged in chemical research and development.

Introduction

This compound is a bifunctional organic molecule containing both a hydroxyl group and a tertiary alkyl bromide. This structure makes it a versatile intermediate for the synthesis of various organic compounds, including pharmaceuticals and other specialty chemicals. The formation of this halohydrin is a classic example of the regioselective ring-opening of an unsymmetrical epoxide under acidic conditions. Understanding the mechanism and experimental parameters of this reaction is crucial for its efficient and selective synthesis.

Mechanism of Formation

The principal mechanism for the synthesis of this compound is the acid-catalyzed nucleophilic ring-opening of 2,2-dimethyloxirane with hydrobromic acid (HBr).[1][2][3] This reaction proceeds through a series of well-defined steps that dictate the regioselectivity of the product.

Step 1: Protonation of the Epoxide

The reaction is initiated by the protonation of the oxygen atom of the 2,2-dimethyloxirane ring by the acid catalyst (HBr). This step is a rapid equilibrium that activates the epoxide, making it more susceptible to nucleophilic attack by converting the poor leaving group (alkoxide) into a good leaving group (hydroxyl).[1]

Step 2: Nucleophilic Attack by Bromide Ion

The bromide ion (Br⁻), a good nucleophile, then attacks one of the electrophilic carbon atoms of the protonated epoxide. In the case of the unsymmetrical 2,2-dimethyloxirane, the attack preferentially occurs at the more substituted carbon atom (C2).[1][3] This regioselectivity is attributed to the electronic stabilization of the transition state. The transition state of this reaction has significant SN1 character, with a partial positive charge developing on the carbon atom being attacked. The tertiary carbon can better stabilize this partial positive charge through hyperconjugation with the adjacent methyl groups.[1][3]

Step 3: Ring-Opening

The nucleophilic attack of the bromide ion occurs from the backside relative to the C-O bond, leading to the opening of the strained three-membered ring and the formation of the final product, this compound.[1]

The overall reaction can be summarized as follows:

Caption: Overall reaction for the formation of this compound.

The detailed mechanism is illustrated in the following diagram:

Caption: Mechanism of acid-catalyzed ring-opening of 2,2-dimethyloxirane.

Experimental Protocols

Synthesis via Acid-Catalyzed Ring-Opening with HBr

This protocol is a generalized procedure and may require optimization.

Materials:

-

2,2-dimethyloxirane

-

Hydrobromic acid (48% aqueous solution)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,2-dimethyloxirane (1.0 eq.) in diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a stoichiometric amount of hydrobromic acid (48% aqueous solution, 1.0 eq.) to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography.

Alternative Synthesis using N-Bromosuccinimide (NBS)

An alternative method for the formation of bromohydrins involves the use of N-bromosuccinimide (NBS) in an aqueous solvent.[1]

Materials:

-

2,2-dimethyloxirane

-

N-Bromosuccinimide (NBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Water

-

Diethyl ether

-

Saturated aqueous sodium sulfite (B76179) solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2,2-dimethyloxirane (1.0 eq.) in a mixture of DMSO and water (e.g., 1:1 v/v).

-

Cool the mixture to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.05 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 2-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.

-

Extract the product with diethyl ether.

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the product as described in the previous method.

Data Presentation

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| CAS Number | 55376-31-3 | [4] |

| Molecular Formula | C₄H₉BrO | [4] |

| Molecular Weight | 153.02 g/mol | [4] |

| Appearance | Data not available | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

Spectroscopic data is essential for the characterization and confirmation of the structure of the synthesized product. Representative data for this compound is provided below.

1H NMR (Proton Nuclear Magnetic Resonance):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.6 | Singlet | 2H | -CH₂OH |

| ~1.7 | Singlet | 6H | -C(CH₃)₂Br |

| ~2.5 (broad) | Singlet | 1H | -OH |

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

| Chemical Shift (δ) ppm | Assignment |

| ~70 | -C (CH₃)₂Br |

| ~70 | -C H₂OH |

| ~30 | -C(C H₃)₂Br |

IR (Infrared) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretch (hydroxyl group) |

| ~2970, 2870 | C-H stretch (alkyl groups) |

| ~1050 | C-O stretch (primary alcohol) |

| ~600 | C-Br stretch (alkyl bromide) |

MS (Mass Spectrometry):

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragmentation patterns would include the loss of a methyl group and the loss of the CH₂OH group.

Logical Relationships and Workflows

The synthesis and characterization of this compound follow a logical workflow.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

The formation of this compound is efficiently achieved through the acid-catalyzed ring-opening of 2,2-dimethyloxirane. The mechanism is well-understood and proceeds with high regioselectivity, favoring the attack of the bromide nucleophile at the more substituted carbon of the epoxide ring. While a specific, optimized experimental protocol is not widely published, the general principles of halohydrin synthesis from epoxides provide a solid foundation for developing a robust synthetic procedure. The information presented in this guide serves as a comprehensive resource for researchers and professionals in the field of organic synthesis and drug development.

References

An In-depth Technical Guide on the Reactivity and Stability of 2-Bromo-2-methylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 2-Bromo-2-methylpropan-1-ol. The document delves into the compound's physical and chemical properties, its principal reaction pathways including nucleophilic substitution and intramolecular cyclization, and its overall stability under various conditions. Detailed experimental protocols for key transformations and spectroscopic data for the identification of potential products are also presented. This guide is intended to be a valuable resource for professionals in research, development, and drug discovery who utilize or study this versatile bifunctional molecule.

Core Physical and Chemical Properties

This compound is a halogenated alcohol with a tertiary bromide, a structural feature that dictates much of its reactivity. A summary of its key physical and chemical properties is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₄H₉BrO | --INVALID-LINK--[1] |

| Molecular Weight | 153.02 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| CAS Number | 55376-31-3 | --INVALID-LINK--[1] |

| Computed Boiling Point | 177.3 °C at 760 mmHg | (Predicted) |

| Computed Melting Point | - | - |

| Computed Density | 1.4 g/cm³ | (Predicted) |

| Computed Solubility | - | - |

| Topological Polar Surface Area | 20.2 Ų | --INVALID-LINK--[1] |

Reactivity Profile

The reactivity of this compound is dominated by the presence of a tertiary alkyl bromide. This structure strongly favors reaction mechanisms that proceed through a stable tertiary carbocation intermediate. The adjacent hydroxyl group can also play a significant role, either as an internal nucleophile or by influencing the solubility and stability of the molecule.

Nucleophilic Substitution (S(_N)1 Mechanism)

Similar to its analogue, 2-bromo-2-methylpropane (B165281) (tert-butyl bromide), this compound is expected to undergo nucleophilic substitution reactions, particularly solvolysis, via a unimolecular (S(_N)1) mechanism.[2][3][4][5][6][7][8] This is due to the high stability of the tertiary carbocation intermediate formed upon the departure of the bromide leaving group.

The reaction rate is anticipated to be first-order with respect to the concentration of this compound and zero-order with respect to the nucleophile.[9] The solvolysis in a protic solvent such as water, ethanol, or a mixture thereof, would proceed as follows:

Intramolecular Cyclization: Neighboring Group Participation

Under basic conditions, the hydroxyl group in this compound can act as an internal nucleophile. Deprotonation of the alcohol by a base generates an alkoxide, which can then attack the adjacent carbon bearing the bromide in an intramolecular S(_N)2 reaction. This process, known as neighboring group participation, leads to the formation of a cyclic ether, specifically 2,2-dimethyloxirane (B32121).[10]

Elimination (E1 Mechanism)

In the presence of a non-nucleophilic base or at elevated temperatures, an elimination reaction can compete with substitution. The formation of the stable tertiary carbocation intermediate also facilitates a unimolecular elimination (E1) pathway. A base can then abstract a proton from a carbon adjacent to the carbocation, leading to the formation of an alkene. In the case of this compound, this would result in the formation of 2-methyl-2-propen-1-ol.

Stability Profile

The stability of this compound is influenced by its susceptibility to both nucleophilic substitution and intramolecular cyclization.

-

Under Neutral and Acidic Conditions: In the presence of protic solvents, even under neutral or mildly acidic conditions, the compound can undergo slow solvolysis to form the corresponding diol or ether-alcohol. The rate of this degradation is expected to increase with increasing solvent polarity and temperature.

-

Under Basic Conditions: The compound is significantly less stable under basic conditions due to the rapid intramolecular cyclization to form 2,2-dimethyloxirane.[10] This reaction is generally faster than intermolecular substitution or elimination.

-

Thermal Stability: While specific data is unavailable, it is anticipated that at elevated temperatures, elimination reactions to form 2-methyl-2-propen-1-ol may become more prominent.

-

Storage: For long-term storage, it is recommended to keep this compound in a cool, dry, and dark environment, away from strong bases and nucleophiles.

Quantitative Data

Table 2: Computed Molecular Descriptors

| Descriptor | Value | Reference |

| XLogP3 | 1.3 | (Predicted) |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK--[1] |

| Rotatable Bond Count | 1 | --INVALID-LINK--[1] |

Table 3: Illustrative Reaction Yields

| Reaction | Conditions | Major Product | Typical Yield (%) |

| Hydrolysis | Water, 25°C | 2-Methylpropane-1,2-diol | >90 (Illustrative) |

| Ethanolysis | Ethanol, 25°C | 2-Ethoxy-2-methylpropan-1-ol | >90 (Illustrative) |

| Intramolecular Cyclization | aq. NaOH, 25°C | 2,2-Dimethyloxirane | >85 (Illustrative) |

| Elimination | t-BuOK, t-BuOH, 50°C | 2-Methyl-2-propen-1-ol | Variable (Illustrative) |

Note: The yields presented in Table 3 are illustrative and based on the expected reactivity. Actual yields will depend on specific reaction conditions.

Experimental Protocols

Protocol for Kinetic Study of Hydrolysis (Adapted from the study of 2-bromo-2-methylpropane)

This protocol is adapted from established methods for studying the S(_N)1 hydrolysis of tertiary alkyl halides.[9]

Objective: To determine the rate law for the hydrolysis of this compound.

Materials:

-

This compound

-

Solvent (e.g., 80:20 acetone/water mixture)

-

Standardized sodium hydroxide (B78521) solution (e.g., 0.01 M)

-

Phenolphthalein (B1677637) indicator

-

Burettes, pipettes, stopwatch, and standard laboratory glassware

Procedure:

-

Prepare a reaction mixture by adding a known volume of the solvent to a flask.

-

Add a small, precise volume of the standardized NaOH solution and a few drops of phenolphthalein indicator.

-

Initiate the reaction by adding a known volume of this compound to the mixture and start the stopwatch simultaneously.

-

Record the time taken for the pink color of the indicator to disappear. This corresponds to the time required for the HBr produced during hydrolysis to neutralize the added NaOH.

-

The initial rate of reaction can be calculated from the initial concentration of NaOH and the time measured.

-

To determine the order with respect to this compound, repeat the experiment with varying initial concentrations of the substrate while keeping the initial concentration of NaOH constant.

-

To determine the order with respect to a nucleophile (if desired, though expected to be zero), the concentration of the nucleophile can be varied while keeping the substrate concentration constant.

Data Analysis:

-

Plot the initial rate versus the initial concentration of this compound. A linear plot passing through the origin would indicate a first-order reaction with respect to the substrate.

Generalized Protocol for the Synthesis of 2,2-Dimethyloxirane

This protocol is a general method for the base-catalyzed cyclization of a halohydrin.

Objective: To synthesize 2,2-dimethyloxirane from this compound.

Materials:

-

This compound

-

Aqueous sodium hydroxide solution (e.g., 2 M)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, condenser, separatory funnel, and distillation apparatus

Procedure:

-

Dissolve this compound in a suitable solvent (e.g., a mixture of water and a co-solvent if needed for solubility) in a round-bottom flask equipped with a magnetic stirrer and a condenser.

-

Slowly add the aqueous sodium hydroxide solution to the stirred solution at room temperature.

-

The reaction mixture may be gently heated to increase the rate of reaction. Monitor the progress of the reaction by a suitable method (e.g., TLC or GC).

-

After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude 2,2-dimethyloxirane can be purified by distillation.

Characterization:

-

The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The disappearance of the hydroxyl proton and the characteristic shifts of the epoxide protons in the NMR spectra, along with the appearance of the C-O-C stretching vibration in the IR spectrum, would confirm the formation of the product.

Conclusion

This compound is a reactive molecule with a chemical behavior largely governed by its tertiary bromide. It readily undergoes S(_N)1 reactions to form substitution products and can be efficiently converted to 2,2-dimethyloxirane under basic conditions through intramolecular cyclization. Its stability is limited, particularly in the presence of nucleophiles and bases. This technical guide provides a foundational understanding of its reactivity and stability, which is crucial for its effective use in chemical synthesis and drug development. Further experimental studies are warranted to obtain precise quantitative data for this specific compound.

References

- 1. This compound | C4H9BrO | CID 23458669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Write the mechanism involved in the conversion of 2-bromo-2-methylpropane.. [askfilo.com]

- 4. chegg.com [chegg.com]

- 5. m.youtube.com [m.youtube.com]

- 6. homework.study.com [homework.study.com]

- 7. Solved: (ii) 2-bromo-2-methylpropane is treated with the same reagents as in reaction 1. Methylpr [Chemistry] [gauthmath.com]

- 8. youtube.com [youtube.com]

- 9. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Bromo-2-methylpropan-1-ol

This technical guide provides a comprehensive overview of 2-Bromo-2-methylpropan-1-ol (CAS No: 55376-31-3), a halogenated alcohol with significant potential in organic synthesis and as a building block in drug discovery. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and pharmaceutical development, offering a consolidated resource on its properties, synthesis, and reactivity.

Core Physical and Chemical Properties

This compound is a combustible liquid that is harmful if swallowed and causes skin and eye irritation.[1] It is crucial to handle this compound with appropriate safety precautions in a well-ventilated laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H9BrO | PubChem[1] |

| Molecular Weight | 153.02 g/mol | PubChem[1] |

| CAS Number | 55376-31-3 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2-Bromo-2-methyl-1-propanol, 2-Bromo-2-methylpropanol | PubChem[1] |

| Computed XLogP3 | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of this compound is not abundant, a plausible and efficient method involves the bromination of isobutylene (B52900) oxide. This approach provides a direct route to the target molecule.

Proposed Synthesis of this compound from Isobutylene Oxide

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

-

Isobutylene oxide

-

Hydrobromic acid (48% aqueous solution)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Experimental Protocol:

-

In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar.

-

Add isobutylene oxide (1.0 eq) to the flask and cool it in an ice bath to 0 °C.

-

Slowly add hydrobromic acid (48% aq., 1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Singlet (6H, -C(CH₃)₂) around 1.8 ppm; Singlet (2H, -CH₂OH) around 3.6 ppm; Broad singlet (1H, -OH) variable. |

| ¹³C NMR | Quaternary carbon (-C(Br)(CH₃)₂) around 70 ppm; Methyl carbons (-C(CH₃)₂) around 30 ppm; Methylene carbon (-CH₂OH) around 75 ppm. |

| IR (Infrared) | Broad O-H stretch (~3400 cm⁻¹); C-H stretches (~2960-2870 cm⁻¹); C-O stretch (~1040 cm⁻¹); C-Br stretch (~600-500 cm⁻¹).[2][3] |

| Mass Spec. (EI) | Molecular ion peak (M+) showing characteristic M and M+2 pattern for bromine. Key fragments from loss of Br, H₂O, and CH₃. |

Reactivity and Potential Applications

The reactivity of this compound is largely dictated by the tertiary alkyl bromide functionality. Similar to 2-bromo-2-methylpropane (B165281), it is expected to readily undergo nucleophilic substitution reactions via an SN1 mechanism due to the stability of the resulting tertiary carbocation.[4][5][6]

The presence of the primary alcohol group offers a site for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or esterification. This dual functionality makes this compound a versatile intermediate in organic synthesis.

In the context of drug development, this compound can be used as a scaffold to introduce the neopentyl group with a reactive handle (bromine) for further elaboration, and a hydroxyl group for improving solubility or as a point of attachment for other moieties. One documented application is in the preparation of naphthol-phenylboronic acid ester compounds with potential antitumor activity.[7]

SN1 Reaction Pathway

The tertiary nature of the carbon bearing the bromine atom strongly favors a unimolecular nucleophilic substitution (SN1) mechanism. The reaction proceeds in a stepwise manner, initiated by the departure of the bromide leaving group to form a stable tertiary carbocation. This intermediate is then rapidly attacked by a nucleophile.

References

- 1. This compound | C4H9BrO | CID 23458669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Write the mechanism involved in the conversion of 2-bromo-2-methylpropane.. [askfilo.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. This compound | 55376-31-3 [chemicalbook.com]

An In-depth Technical Guide on the Solubility of 2-Bromo-2-methylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-bromo-2-methylpropan-1-ol, a compound of interest in various chemical and pharmaceutical research areas. Despite a comprehensive search of publicly available scientific literature and chemical databases, quantitative solubility data for this compound in various solvents could not be located. This document, therefore, serves as a foundational resource for researchers seeking to determine the solubility of this compound. It provides a detailed experimental protocol for the widely accepted shake-flask method, which is considered the "gold standard" for solubility determination. Additionally, a structured template for data presentation and a visual workflow of the experimental protocol are included to aid in the systematic evaluation and documentation of the solubility of this compound.

Introduction

This compound (CAS No. 55376-31-3) is a halogenated organic compound with potential applications in organic synthesis and as a building block in the development of novel chemical entities. An understanding of its solubility in a range of solvents is crucial for its application in reaction chemistry, formulation development, and purification processes. This guide provides the necessary tools and methodologies for researchers to systematically determine and document this vital physicochemical property.

Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| Water | ||||

| Ethanol | ||||

| Acetone | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Dichloromethane | ||||

| Toluene | ||||

| [Add other solvents as needed] |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound in a given solvent.[1] The following protocol is a generalized procedure that can be adapted for the determination of this compound solubility.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Volumetric flasks

-

Screw-cap vials or flasks

-

Orbital shaker or wrist-action shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Analytical balance

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, GC-MS, or NMR)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is essential to ensure that equilibrium with the saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker with a constant temperature bath set to the desired experimental temperature.

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The exact time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining solid particles.

-

Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Concentration Analysis:

-

Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry, HPLC, etc.).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

3.3. Considerations and Best Practices

-

Purity of Compound and Solvents: The purity of both the solute and the solvents can significantly impact solubility measurements. Use high-purity materials.

-

Temperature Control: Solubility is highly dependent on temperature. Maintain a constant and accurately measured temperature throughout the experiment.

-

Equilibration Time: Ensure that sufficient time is allowed for the system to reach equilibrium.

-

pH of Aqueous Solutions: For aqueous solvents, the pH should be measured and controlled, as it can influence the solubility of ionizable compounds.

-

Replicates: Perform all measurements in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

References

A Technical Guide to Potential Research Areas for 2-Bromo-2-methylpropan-1-ol

Introduction

2-Bromo-2-methylpropan-1-ol is a bifunctional organic compound containing both a primary alcohol and a tertiary alkyl bromide. This unique structural arrangement offers a rich landscape for chemical exploration, positioning it as a versatile building block in synthetic chemistry, a potential candidate for polymer science applications, and a scaffold for medicinal chemistry. Its reactivity is dominated by the interplay between the hydroxyl and bromo functional groups, suggesting pathways for intramolecular reactions and the synthesis of diverse derivatives. This technical guide outlines promising research areas for this compound, providing detailed experimental considerations and conceptual frameworks for researchers, scientists, and drug development professionals.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety information for this compound is presented below. This data is essential for laboratory handling and experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 55376-31-3[1][2] |

| Molecular Formula | C₄H₉BrO[2] |

| Molecular Weight | 153.02 g/mol [2] |

| IUPAC Name | This compound[2] |

| Synonyms | 2-Bromo-2-methylpropanol, 2-Bromo-2-methyl-1-propanol[2] |

| Canonical SMILES | CC(C)(CO)Br[2] |

| InChI Key | PUPDAQGFJMQNBK-UHFFFAOYSA-N[2] |

Table 2: GHS Hazard Information

| Hazard Statement | Code | Description |

|---|---|---|

| H227 | Flammable liquids | Combustible liquid[2] |

| H302 | Acute toxicity, oral | Harmful if swallowed[2] |

| H315 | Skin corrosion/irritation | Causes skin irritation[2] |

| H319 | Serious eye damage/eye irritation | Causes serious eye irritation[2] |

| H335 | Specific target organ toxicity, single exposure | May cause respiratory irritation[2] |

Core Research Area 1: Advanced Synthetic Intermediates

The bifunctional nature of this compound makes it an ideal precursor for a variety of valuable organic molecules. Its reactivity can be selectively targeted at either the tertiary bromide or the primary alcohol, or both can be involved in intramolecular processes.

Intramolecular Cyclization: Synthesis of 2,2-Dimethyloxirane

The molecule is a classic halohydrin. Treatment with a non-nucleophilic strong base can induce an intramolecular Sₙ2 reaction, where the alkoxide formed from the deprotonation of the alcohol acts as a nucleophile, displacing the adjacent bromide to form an epoxide ring.[3][4] This intramolecular Williamson ether synthesis is an efficient method for creating highly functionalized oxiranes.[3][4]

Caption: Workflow for intramolecular synthesis of 2,2-Dimethyloxirane.

Experimental Protocol: Synthesis of 2,2-Dimethyloxirane

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (NaH, 1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

-

Reagent Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Carefully quench the reaction by the slow addition of water at 0 °C to destroy any excess NaH.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation to yield pure 2,2-dimethyloxirane.

Nucleophilic Substitution via Sₙ1 Mechanism

The tertiary nature of the carbon bearing the bromine atom strongly favors a unimolecular nucleophilic substitution (Sₙ1) mechanism.[5][6][7] The reaction proceeds through a stable tertiary carbocation intermediate, which can then be attacked by a wide range of nucleophiles.[6][8] This pathway allows for the synthesis of a diverse library of 2-substituted-2-methylpropan-1-ol derivatives.

Caption: Sₙ1 reaction pathway for this compound.

Potential Nucleophiles for Investigation:

-

Azides (e.g., NaN₃): To synthesize 2-azido-2-methylpropan-1-ol, a precursor for amines or for use in click chemistry.

-

Cyanides (e.g., KCN): To form 2-cyano-2-methylpropan-1-ol, which can be hydrolyzed to a carboxylic acid.

-

Amines (RNH₂): To create secondary or tertiary amino alcohols, which are common motifs in pharmaceuticals.

-

Thiols (RSH): To generate thioethers with potential applications in materials science.

Core Research Area 2: Polymer Chemistry

Alkyl halides are fundamental components in many polymerization reactions, often serving as initiators. The structure of this compound suggests its potential utility in initiating cationic polymerization.

Initiator for Cationic Polymerization

In the presence of a Lewis acid co-initiator (e.g., AlCl₃, TiCl₄), this compound can generate the stable 2-methyl-1-hydroxypropan-2-yl cation. This tertiary carbocation is an excellent initiator for the cationic polymerization of electron-rich alkenes such as isobutylene (B52900) or styrene. The primary hydroxyl group remains available for post-polymerization modification, allowing for the synthesis of functional polymers.

Caption: Initiation of cationic polymerization using this compound.

Experimental Protocol: Cationic Polymerization of Isobutylene

-

Setup: Assemble a reactor system under a dry, inert atmosphere, and cool it to the desired polymerization temperature (e.g., -80 °C) using a dry ice/acetone bath.

-

Solvent and Monomer: Charge the reactor with a dry, non-polar solvent (e.g., dichloromethane (B109758) or hexane) and the purified isobutylene monomer.

-

Initiator Addition: Add the this compound initiator to the reactor.

-

Co-initiator Addition: Slowly add the Lewis acid co-initiator (e.g., a solution of TiCl₄ in the reaction solvent) to begin the polymerization.

-

Polymerization: Allow the reaction to proceed for the desired time, monitoring for changes in viscosity.

-

Termination: Terminate the polymerization by adding a quenching agent, such as pre-chilled methanol.

-

Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

-

Purification: Collect the polymer by filtration, wash it, and dry it under vacuum to a constant weight. Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity.

Core Research Area 3: Medicinal Chemistry and Drug Discovery

Halogenated organic molecules are prevalent in pharmaceuticals and serve as important scaffolds in drug discovery. The structural motifs within this compound present opportunities for creating novel compounds with potential biological activity.

Scaffold for Novel Bioactive Molecules